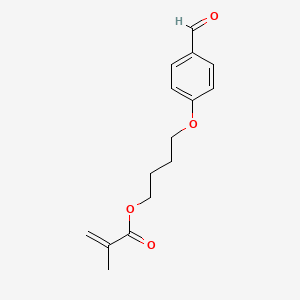
4-(4-Formylphenoxy)butyl 2-methylprop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Formylphenoxy)butyl 2-methylprop-2-enoate is a chemical compound with the molecular formula C14H16O4. It is known for its unique structure, which includes a formyl group attached to a phenoxy group, linked to a butyl chain, and further connected to a 2-methylprop-2-enoate group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Formylphenoxy)butyl 2-methylprop-2-enoate typically involves the reaction of 4-hydroxybenzaldehyde with 4-bromobutyl 2-methylprop-2-enoate under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Formylphenoxy)butyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 4-(4-Carboxyphenoxy)butyl 2-methylprop-2-enoate.
Reduction: 4-(4-Hydroxyphenoxy)butyl 2-methylprop-2-enoate.
Substitution: Various substituted phenoxybutyl 2-methylprop-2-enoates depending on the nucleophile used.
Applications De Recherche Scientifique
4-(4-Formylphenoxy)butyl 2-methylprop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty polymers and coatings
Mécanisme D'action
The mechanism of action of 4-(4-Formylphenoxy)butyl 2-methylprop-2-enoate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The phenoxy group may also interact with hydrophobic pockets in biological molecules, influencing their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(4-Bromophenoxy)butyl 2-methylprop-2-enoate
- 4-(4-Hydroxyphenoxy)butyl 2-methylprop-2-enoate
- 4-(4-Methoxyphenoxy)butyl 2-methylprop-2-enoate
Uniqueness
The formyl group allows for specific chemical modifications and interactions that are not possible with other similar compounds .
Propriétés
Numéro CAS |
92176-42-6 |
|---|---|
Formule moléculaire |
C15H18O4 |
Poids moléculaire |
262.30 g/mol |
Nom IUPAC |
4-(4-formylphenoxy)butyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C15H18O4/c1-12(2)15(17)19-10-4-3-9-18-14-7-5-13(11-16)6-8-14/h5-8,11H,1,3-4,9-10H2,2H3 |
Clé InChI |
HKXSJMSQHNGYIX-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(=O)OCCCCOC1=CC=C(C=C1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



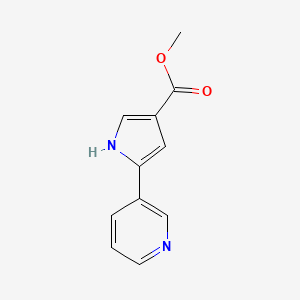
![4-[2-(4-Formylphenyl)ethenyl]-1-methylquinolin-1-ium methanesulfonate](/img/structure/B14371361.png)
![1,1'-{2-[2-(Methylsulfanyl)phenyl]ethene-1,1-diyl}dibenzene](/img/structure/B14371371.png)


phosphanium iodide](/img/structure/B14371387.png)
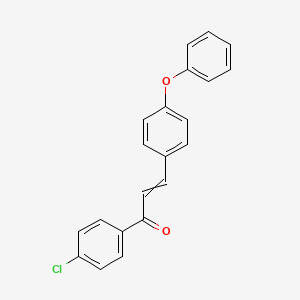
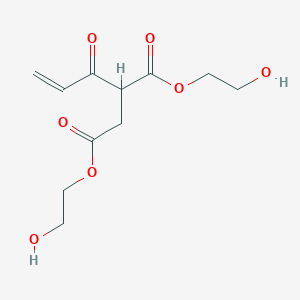

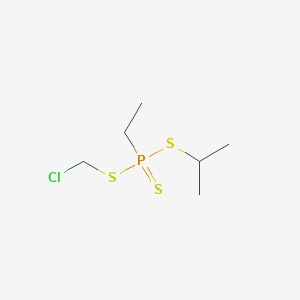
![2-(2-{2-[2-(2,3,4-Tributylphenoxy)ethoxy]ethoxy}ethoxy)ethan-1-ol](/img/structure/B14371425.png)
![[4-(2-Ethyl-1-benzofuran-3-carbonyl)-2,6-dimethylphenoxy]acetic acid](/img/structure/B14371432.png)

